AD-227
Description
Overview of Neurodegenerative Mechanisms in Alzheimer's Disease
The pathogenesis of Alzheimer's disease is complex and multifactorial, involving several interconnected molecular and cellular mechanisms that lead to neuronal dysfunction and loss. neurology.orgbiorxiv.orgscispace.com The hallmark neuropathological features of AD include the extracellular accumulation of amyloid-beta (Aβ) peptides, forming senile plaques, and the intracellular aggregation of hyperphosphorylated tau protein, leading to neurofibrillary tangles (NFTs). cambridge.orgneurology.orgbiorxiv.orgmdpi.comresearchgate.netresearchgate.net
Amyloid-beta (Aβ) Pathology: Aβ peptides are derived from the proteolytic cleavage of a larger transmembrane protein called amyloid-beta precursor protein (APP) by β-secretase and γ-secretase enzymes. cambridge.orgresearchgate.netnih.gov An imbalance between the production and clearance of Aβ, particularly the Aβ42 isoform, leads to its aggregation into toxic oligomers, fibrils, and ultimately plaques. cambridge.orgresearchgate.netfrontiersin.orgmdpi.com These Aβ aggregates are believed to trigger a cascade of neurodegenerative events, including synaptic dysfunction, neuronal death, and inflammation. cambridge.orgneurology.orgscispace.comfrontiersin.org While Aβ accumulation is considered an early event, its precise role as the sole initiator of AD progression is still debated, with some studies suggesting that downstream processes like tau pathology and neuroinflammation might be the primary drivers of neurodegeneration. neurology.org
Tau Pathology: Tau is a microtubule-associated protein crucial for stabilizing microtubules, which are essential for neuronal transport systems. cambridge.orgexplorationpub.com In AD, tau undergoes abnormal chemical changes, becoming hyperphosphorylated. This hyperphosphorylation causes tau to detach from microtubules and aggregate into insoluble paired helical filaments, forming neurofibrillary tangles. cambridge.orgneurology.orgmdpi.comresearchgate.netexplorationpub.com The accumulation of these tangles disrupts neuronal transport, leading to synaptic loss and neuronal death, and correlates strongly with the severity of cognitive decline. cambridge.orgneurology.orgresearchgate.net
Other Contributing Factors: Beyond amyloid and tau pathologies, other mechanisms contribute to neurodegeneration in AD, including:
Neuroinflammation: A sustained inflammatory response in the brain, primarily mediated by activated microglia and astrocytes, exacerbates both amyloid and tau pathologies and contributes to neuronal damage. neurology.orgresearchgate.netnih.gov
Oxidative Stress: The brain is highly susceptible to oxidative damage, and increased levels of reactive oxygen species (ROS) due to mitochondrial dysfunction contribute to neuronal cell death in AD. explorationpub.comnih.gov
Synaptic Dysfunction and Neuronal Loss: Early in AD, synaptic damage and subsequent neuronal loss are prominent features, correlating strongly with cognitive impairment. neurology.orgscispace.com This can be influenced by Aβ oligomers, alterations in neurotransmitter systems (e.g., cholinergic and glutamatergic systems), and excitotoxicity. cambridge.orgresearchgate.netscispace.comdergipark.org.tr
Emerging Therapeutic Targets in Alzheimer's Disease Research
The complex and multifactorial nature of AD has led to the exploration of diverse therapeutic targets beyond the traditional amyloid and tau hypotheses. researchgate.netbmrat.orgnih.govnih.gov The goal is to develop disease-modifying treatments that can slow or halt disease progression, rather than merely alleviating symptoms. nih.govsignanthealth.com
Key emerging therapeutic targets include:
Amyloid-beta (Aβ) Clearance and Production Inhibition: This remains a primary focus, with strategies involving:
Monoclonal Antibodies: Therapies like lecanemab and aducanumab aim to reduce amyloid burden by targeting and clearing Aβ plaques. frontiersin.orgdergipark.org.trnih.gov
Secretase Inhibitors: Inhibitors of β-secretase (BACE1) and γ-secretase are being developed to reduce the production of Aβ peptides. nih.govfrontiersin.orgexplorationpub.comnih.gov
Tau Protein Modulation: Strategies to prevent tau aggregation or promote its clearance are under investigation. researchgate.netexplorationpub.comnih.gov This includes anti-tau antibodies and compounds that inhibit tau hyperphosphorylation or aggregation. explorationpub.comnih.gov
Neuroinflammation Modulation: Targeting the sustained inflammatory response in the brain is an increasingly important avenue. nih.govnih.gov This involves modulating microglial activity and inflammatory pathways. nih.gov
Neuroprotection and Synaptic Health: Approaches aimed at preserving neuronal function and synaptic integrity are being explored. nih.gov This includes addressing mitochondrial dysfunction, oxidative stress, and excitotoxicity. frontiersin.orgnih.gov
Cholinergic System Enhancement: While existing symptomatic treatments, such as acetylcholinesterase inhibitors (AChEIs), aim to increase acetylcholine (B1216132) levels in the brain, ongoing research seeks more effective ways to restore cholinergic function. cambridge.orgresearchgate.netdergipark.org.trnih.govoup.com
Genetic and Metabolic Pathways: Targeting genetic risk factors like APOE4 and addressing metabolic dysfunctions, including insulin (B600854) resistance and cholesterol metabolism, are also emerging as promising strategies. mdpi.combmrat.orgfrontiersin.orgnih.gov
The Role of Enzyme Inhibition in Neurodegenerative Disease Therapeutics
Enzymes play a pivotal role in nearly all physiological processes, acting as biological catalysts that regulate biochemical reactions. dergipark.org.tr In neurodegenerative diseases, enzyme dysregulation, including abnormal activation, altered substrate metabolism, or enzyme inhibition, contributes significantly to cellular dysfunction, degeneration, and neuronal death. dergipark.org.tr Therefore, modulating enzyme activity through inhibition has emerged as a central therapeutic strategy to slow down or halt neurodegeneration. dergipark.org.troup.com
Enzyme inhibitors are molecules that bind to an enzyme and block its activity, either by binding to the active site (competitive inhibition) or to another site on the enzyme (non-competitive inhibition), thereby preventing the conversion of substrates into products. Many approved drugs, including those for neurological conditions, function as enzyme inhibitors.
In the context of Alzheimer's disease, enzyme inhibition therapies target various pathological pathways:
Cholinesterase Inhibitors (ChEIs): These are among the most common medications for symptomatic AD treatment. researchgate.netbmrat.orgnih.govdergipark.org.trnih.gov They work by inhibiting acetylcholinesterase (AChE) and sometimes butyrylcholinesterase (BuChE), enzymes responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. researchgate.netbmrat.orgnih.govdergipark.org.trnih.govoup.com By preventing ACh hydrolysis, ChEIs increase ACh concentration, thereby enhancing cholinergic function and improving cognitive symptoms. researchgate.netdergipark.org.trnih.govoup.com
Table 1: Approved Cholinesterase Inhibitors for Alzheimer's Disease (Interactive Data Table)
| Compound Name | Mechanism of Action | PubChem CID |
| Donepezil | Reversible AChE inhibitor nih.gov | 3152 |
| Rivastigmine | Pseudo-irreversible AChE and BuChE inhibitor researchgate.netnih.gov | 70138 [PubChem] |
| Galantamine | Competitive AChE inhibitor and allosteric modulator of nicotinic acetylcholine receptors researchgate.netdergipark.org.tr | 9651 [PubChem] |
Beta-Secretase 1 (BACE1) Inhibitors: BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of APP. cambridge.orgfrontiersin.org Inhibiting BACE1 aims to reduce the production of Aβ peptides and thus prevent plaque formation. nih.govfrontiersin.orgexplorationpub.com While promising, clinical trials for some BACE1 inhibitors have faced challenges, including adverse effects or lack of efficacy in advanced stages. researchgate.net
Gamma-Secretase Inhibitors: This enzyme complex performs the second cleavage of APP, leading to Aβ production. cambridge.orgnih.govfrontiersin.org Inhibitors of gamma-secretase aim to lower Aβ synthesis. nih.gov
Kinase Inhibitors: Abnormal phosphorylation of tau protein by various kinases, such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), contributes to NFT formation. cambridge.orgscispace.com Inhibitors targeting these kinases are being investigated to reduce tau hyperphosphorylation and aggregation. For example, studies have shown that inhibiting GSK-3β activity can reduce tau phosphorylation. dergipark.org.tr
Other Enzyme Targets: Research also explores inhibiting other enzymes involved in neuroinflammation, oxidative stress, and protein misfolding pathways to mitigate AD pathology. dergipark.org.tr
The development of enzyme inhibitors for AD requires a deep understanding of the disease mechanisms and the specific roles of enzymes within these pathways. dergipark.org.tr While current enzyme inhibitors primarily offer symptomatic relief, ongoing research focuses on developing more precise and effective inhibitors that can target the core pathological processes, potentially leading to disease modification. researchgate.netbmrat.orgdergipark.org.tr
Properties
Molecular Formula |
C32H32ClFN6O3 |
|---|---|
Molecular Weight |
603.0954 |
IUPAC Name |
6-Chloro-3-[(cyclohexylmethylamino)-[1-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]tetrazol-5-yl]methyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C32H32ClFN6O3/c33-23-12-15-25-27(16-23)36-30(32(41)42)28(25)29(35-17-20-6-2-1-3-7-20)31-37-38-39-40(31)18-21-10-13-24(14-11-21)43-19-22-8-4-5-9-26(22)34/h4-5,8-16,20,29,35-36H,1-3,6-7,17-19H2,(H,41,42) |
InChI Key |
UTAPGZSFNPYXQF-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(C(NCC2CCCCC2)C3=NN=NN3CC4=CC=C(OCC5=CC=CC=C5F)C=C4)C6=C1C=C(Cl)C=C6)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AD-227; AD 227; AD227 |
Origin of Product |
United States |
Chemical Synthesis and Structure Activity Relationships of Benzimidazole Ad 227 and Analogues
Synthetic Methodologies for Benzimidazole (B57391) Derivatives in Drug Discovery
Benzimidazoles, characterized by a fused benzene (B151609) and imidazole (B134444) ring structure, are versatile heterocyclic compounds with broad pharmacological applications nih.govnih.govresearchgate.net. Their structural diversity, facilitated by selective substitution patterns, makes them valuable scaffolds in drug discovery nih.gov.
Common synthetic methodologies for benzimidazole derivatives often involve the condensation of o-phenylenediamine (B120857) with various carbonyl compounds or carboxylic acids and their derivatives nih.govresearchgate.net. Recent advancements have also embraced green chemistry approaches, including microwave-assisted synthesis, ultrasound, and eco-friendly catalysts, which offer benefits such as shorter reaction times and higher yields nih.govnih.govresearchgate.net. Solid-phase synthesis is another high-throughput method that streamlines purification and accelerates reactions by anchoring starting components to a solid substrate nih.gov. These diverse synthetic routes enable the efficient production of benzimidazole derivatives for medicinal chemistry research nih.govresearchgate.net.
Design Principles for Human Glutaminyl Cyclase Inhibitors
Human glutaminyl cyclase (hQC) is a zinc-dependent enzyme that catalyzes the intramolecular cyclization of N-terminal glutamine or glutamate (B1630785) residues into pyroglutamate (B8496135) (pGlu) neobioscience.comrssing.comscispace.comnih.govnih.gov. This post-translational modification is implicated in various pathological processes, notably the formation of neurotoxic pyroglutamate-modified β-amyloid (pE-Aβ) peptides in Alzheimer's disease (AD) researchgate.netrssing.comscispace.comgoogle.comumich.edunih.gov. Consequently, hQC inhibition has become a promising therapeutic strategy for AD researchgate.netrssing.comscispace.comgoogle.comumich.edunih.gov.
The design of hQC inhibitors typically focuses on compounds that can interact with the enzyme's active site, which is zinc-dependent google.com. Key structural features generally include a zinc-binding group (ZBG), a hydrogen-bonding donor, and an aromatic group that interacts with specific amino acid residues like Phe325 in the active site google.com. Inhibitors often mimic the N-terminal sequence of the Aβ substrate, such as Glu-Phe-Arg google.com. Early inhibitors, like PBD150, were developed through ligand-based optimization starting from imidazole, demonstrating the importance of the imidazole-propyl-thiourea scaffold.
Structure-Activity Relationship (SAR) Investigations of AD-227 and Related Compounds
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity, guiding the design of more potent and selective compounds. For hQC inhibitors, SAR investigations have focused on identifying critical pharmacophoric elements and optimizing structural modifications.
QC inhibitors generally share distinct structural features essential for their activity: a zinc-binding moiety (e.g., imidazole, triazole, or benzimidazole) that binds to the active site zinc ion, and a large hydrophobic residue that occupies the penultimate position to the N-terminal glutamine google.com. These pharmacophoric regions are often categorized as an A-region (zinc-binding group), a B-region (hydrogen bond donor), and a C-region (mimicking the aromatic ring of the phenylalanine side chain). The thiourea (B124793) functionality has also been identified as important for potency in some early QC inhibitors google.com.
Modifications to these pharmacophoric regions significantly impact enzyme binding affinity and selectivity. For instance, the optimization of the metal-binding group has been achieved through homology modeling and virtual screening, leading to the development of more effective inhibitors google.com. Benzimidazole, as a zinc-binding fragment, has shown different activities against human and bacterial enzymes, highlighting the importance of selectivity google.com.
In the development of potent QC inhibitors, compounds like the cyclopentylmethyl derivative (214) have shown exceptional in vitro activity with an IC50 of 0.1 nM, demonstrating a significant increase in potency compared to known inhibitors like PQ912 rssing.comscispace.com.
Rational design strategies for hQC inhibitors involve expanding the scaffold based on the proposed binding mode of substrates like Aβ3E-42. This includes incorporating various amine-type functional groups in specific regions (e.g., a D-region mimicking the guanidine (B92328) moiety of Arginine). Studies have shown that cyclic amine-containing compounds can be highly potent, with some piperazinyl analogues exhibiting sub-nanomolar IC50 values.
This compound (referred to as "benzimidazole 227" in some studies) has been highlighted as a promising compound in this context. While the cyclopentylmethyl derivative (214) showed the most potent in vitro activity (IC50 = 0.1 nM), benzimidazole (227) demonstrated the most promising in vivo efficacy, selectivity, and druggable profile rssing.comscispace.com. Compound 227 significantly reduced the concentration of pyroform Aβ and total Aβ in the brain of an AD animal model and improved the alternation behavior of mice in Y-maze tests rssing.com. The crystal structure analysis of hQC in complex with potent inhibitors supports that specific inhibition of QC leads to strong in vitro and in vivo activity rssing.com.
Preclinical Pharmacological Profile of Ad 227
In vitro Enzyme Kinetics and Inhibition Mechanism of Human Glutaminyl Cyclase by AD-227
Human glutaminyl cyclase (hQC) is an enzyme crucial for post-translational modification, catalyzing the conversion of N-terminal glutaminyl and glutamyl residues into pyroglutamate (B8496135) (pGlu) through cyclization. nih.gov In Alzheimer's disease, hQC mediates the formation of pyroglutamate-modified amyloid-beta (AβN3pE) peptides from N-truncated Aβ peptides. snu.ac.krnih.gov AβN3pE species are known to be highly aggregation-prone, more hydrophobic, significantly toxic, and resistant to degradation, playing a role in the early stages of AD pathogenesis. snu.ac.kr
The inhibition of hQC is considered a promising therapeutic strategy for early Alzheimer's disease by reducing the accumulation of these toxic AβN3pE peptides in the brain. researchgate.netsnu.ac.krnih.govnih.gov this compound (compound 227) has been identified as a potent inhibitor of hQC. While a cyclopentylmethyl derivative (compound 214) demonstrated the most potent in vitro activity with an IC50 value of 0.1 nM, this compound (compound 227) exhibited the most promising in vivo efficacy, selectivity, and a favorable druggable profile. researchgate.netsnu.ac.krnih.gov The specific inhibition of hQC by such compounds is supported by crystal structure analysis of hQC in complex with potent inhibitors, indicating tight binding at the enzyme's active site. researchgate.netsnu.ac.kr
Table 1: Key Enzyme Kinetic Findings for Human Glutaminyl Cyclase Inhibitors
| Compound | Target Enzyme | In vitro Activity (IC50) | Key Observation |
| This compound (Compound 227) | Human Glutaminyl Cyclase (hQC) | Not explicitly stated (potent) | Most promising in vivo efficacy, selectivity, and druggable profile. researchgate.netsnu.ac.krnih.gov |
| Compound 214 (Cyclopentylmethyl derivative) | Human Glutaminyl Cyclase (hQC) | 0.1 nM | Most potent in vitro activity among tested compounds. researchgate.netsnu.ac.krnih.gov |
Target Selectivity and Specificity Profiling of this compound
This compound has shown promising selectivity for its target, human glutaminyl cyclase (hQC). researchgate.netsnu.ac.krnih.gov Human glutaminyl cyclase exists in two primary isoforms: secretory glutaminyl cyclase (sQC) and Golgi-resident glutaminyl cyclase (gQC). nih.gov Both isoforms are implicated in various pathological conditions, particularly Alzheimer's disease. nih.gov
The sQC isoform is primarily known for its role in mediating the formation of pyroglutamate-containing amyloid beta (pGlu-Aβ) peptides. nih.gov Conversely, the gQC isoform is involved in the maturation of C-C motif chemokine ligand 2 (CCL2). nih.gov The inhibition of both sQC and gQC is considered an attractive strategy for AD treatment, as it aims to prevent pGlu-Aβ formation and reduce neuroinflammation. nih.gov While this compound has been noted for its promising selectivity, specific quantitative data detailing its selectivity profile against other enzymes or targets beyond hQC were not provided in the available research findings. researchgate.netsnu.ac.krnih.gov
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Relevant Biological Systems
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in drug development to characterize how a compound behaves within a biological system. nih.govmedicilon.comsrce.hr These studies are critical for selecting drug candidates with favorable pharmacokinetic properties and predicting their in vivo fate. medicilon.comeurofinsdiscovery.com
Absorption and Permeability: Although explicit in vitro permeability data (e.g., Caco-2, PAMPA) for this compound are not detailed in the provided information, its demonstrated in vivo efficacy in an Alzheimer's disease animal model suggests adequate absorption and permeability. This compound significantly reduced pyroform Aβ and total Aβ concentrations in the brain of an AD animal model, and it improved alternation behavior in Y-maze tests. researchgate.netsnu.ac.krnih.gov This observed brain-level effect strongly implies that this compound is capable of crossing the blood-brain barrier (BBB) and being absorbed effectively. The general class of hQC inhibitors has been computationally predicted to permeate the blood-brain barrier and be well-absorbed through the gastrointestinal tract. rsc.org
Distribution: The ability of this compound to reduce Aβ in the brain of an AD animal model indicates that the compound effectively distributes to the central nervous system (CNS), reaching its intended site of action. researchgate.netsnu.ac.krnih.gov
Metabolism and Metabolic Stability: Metabolic stability refers to a compound's susceptibility to biotransformation by enzymes in the body, typically assessed in vitro using systems like liver microsomes or hepatocytes. eurofinsdiscovery.comif-pan.krakow.plwuxiapptec.comsrce.hr This assessment provides insights into the compound's intrinsic clearance (CLint) and half-life (t1/2), which are crucial for predicting in vivo pharmacokinetic parameters. eurofinsdiscovery.comif-pan.krakow.pl this compound has been described as having a "druggable profile," which generally implies favorable metabolic stability. researchgate.netsnu.ac.krnih.gov However, specific numerical in vitro metabolic stability data for this compound (such as t1/2 or CLint values) were not explicitly provided in the available research findings.
Excretion: Information regarding the specific excretion pathways or rates of this compound was not detailed in the provided preclinical data.
Molecular and Cellular Mechanisms of Action of Ad 227 in Alzheimer S Disease Pathology
Modulation of Amyloid-β Processing and Aggregation Pathways
A key focus in Alzheimer's disease research is the modulation of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis. This hypothesis posits that the accumulation of Aβ is a primary event in the pathogenesis of Alzheimer's.
Reduction of Pyroglutamated Amyloid-β Production
Pyroglutamated amyloid-beta (pGlu-Aβ or AβpE3) is a modified and particularly neurotoxic form of the Aβ peptide. It is known for its high aggregation propensity and stability, making it a significant contributor to the amyloid plaques found in the brains of Alzheimer's patients. A therapeutic agent like AD-227 would theoretically aim to reduce the formation of this harmful peptide.
| Target Enzyme/Process | Potential Mechanism of this compound | Anticipated Outcome |
| Glutaminyl cyclase (QC) | Inhibition of the enzyme responsible for the cyclization of glutamate (B1630785) at the N-terminus of the Aβ peptide. | Decreased production of pyroglutamated Aβ, leading to a reduction in toxic oligomers and plaque formation. |
| Cathepsin B | Inhibition of this alternative β-secretase that can participate in the production of pGlu-Aβ. | Reduced generation of pGlu-Aβ from its precursors. |
Influence on Total Amyloid-β Levels
| Pathway | Hypothetical Action of this compound | Expected Result |
| Amyloidogenic Pathway | Modulation of β-secretase (BACE1) or γ-secretase activity to reduce the cleavage of Amyloid Precursor Protein (APP) into Aβ peptides. | A decrease in the overall production of Aβ, particularly the aggregation-prone Aβ42 isoform. |
| Aβ Clearance | Enhancement of enzymatic degradation of Aβ by enzymes such as neprilysin or insulin-degrading enzyme, or promotion of clearance across the blood-brain barrier. | Increased removal of Aβ from the brain, lowering the total amyloid burden. |
Impact on Related Signaling Pathways in Neurodegeneration
The pathology of Alzheimer's disease is not limited to amyloid plaques. It involves a complex interplay of various signaling pathways that contribute to neuroinflammation and neuronal death.
Cross-talk with Inflammatory Signaling Cascades
Neuroinflammation is a hallmark of Alzheimer's disease, with microglia and astrocytes playing a dual role in both protective and detrimental processes. Chronic activation of these cells contributes to neuronal damage.
NF-κB (Nuclear Factor-kappa B): This pathway is a key regulator of inflammation. This compound could potentially inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
MAPK (Mitogen-Activated Protein Kinase): The MAPK pathways (including p38, JNK, and ERK) are involved in cellular stress responses and inflammation. A theoretical action of this compound would be the modulation of these pathways to suppress the inflammatory response in glial cells.
PI3K/Akt: This pathway is crucial for cell survival and is often dysregulated in Alzheimer's disease. This compound might promote the activation of the PI3K/Akt pathway in neurons, thereby protecting them from Aβ-induced toxicity.
Potential Influence on Tau Protein Modulation
While the primary focus is often on amyloid, the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), is another critical pathological feature of Alzheimer's.
A potential mechanism for this compound could involve the inhibition of kinases that are responsible for the abnormal phosphorylation of tau. One such kinase is DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) . By inhibiting DYRK1A, this compound could theoretically reduce tau hyperphosphorylation, thereby preventing the formation of NFTs and the subsequent neuronal dysfunction.
Exploration of Downstream Biochemical Effects within Neural Systems
The ultimate goal of any Alzheimer's therapeutic is to prevent neuronal death and preserve cognitive function. The downstream effects of this compound would be the culmination of its actions on the aforementioned pathways.
| Downstream Effect | Anticipated Impact of this compound |
| Synaptic Plasticity | By reducing Aβ oligomer toxicity and neuroinflammation, this compound could help restore synaptic function, which is crucial for learning and memory. |
| Oxidative Stress | Aβ and inflammation contribute to oxidative stress, which damages neurons. This compound might possess antioxidant properties or indirectly reduce oxidative stress by targeting its upstream causes. |
| Neuronal Survival | Through the activation of pro-survival pathways like PI3K/Akt and the reduction of pro-apoptotic signals, this compound would be expected to promote the survival of neurons in the face of Alzheimer's pathology. |
| Cognitive Function | The preservation of synaptic integrity and neuronal health would ultimately translate to an improvement or stabilization of cognitive functions in individuals with Alzheimer's disease. |
Preclinical Efficacy and Behavioral Studies of Ad 227 in Animal Models of Alzheimer S Disease
Evaluation in Transgenic and Chemical-Induced Rodent Models of Alzheimer's Disease
The initial assessment of a potential therapeutic agent for Alzheimer's disease (AD) involves evaluating its efficacy in established animal models that replicate key aspects of the disease's pathology. researchgate.netembopress.orgfrontiersin.orgacs.orgnih.govnih.govnih.gov These models are broadly categorized into transgenic and chemical-induced models.
Transgenic rodent models are genetically engineered to overexpress genes associated with familial Alzheimer's disease, such as mutant forms of amyloid precursor protein (APP) or presenilin (PSEN). embopress.orgnih.gov These models, like the 3xTg-AD and 5XFAD mice, develop hallmark AD pathologies, including amyloid-beta (Aβ) plaques and, in some cases, tau pathology, leading to cognitive deficits. acs.orgnih.gov Evaluating a compound like AD-227 in these models would allow researchers to study its effects on the development and progression of these pathologies over time.
Chemical-induced models involve the administration of neurotoxins, such as streptozotocin or scopolamine, to induce cognitive impairment and some pathological features reminiscent of AD. acs.orgnih.govnih.gov These models are useful for screening compounds that may have symptomatic benefits, such as improving cognitive function.
Assessment of Cognitive and Behavioral Endpoints in Disease Models
A crucial aspect of preclinical evaluation is determining whether a compound can ameliorate the cognitive and behavioral deficits observed in AD animal models. nih.gov
Y-maze Alternation Behavior Analysis
The Y-maze is a commonly used behavioral test to assess spatial working memory in rodents. nih.govnih.govresearchgate.netwm.edu The test relies on the innate tendency of rodents to explore novel environments. A high rate of spontaneous alternation, defined as entering all three arms of the maze in sequence, is indicative of intact spatial working memory. In AD models, a reduction in this alternation is typically observed. An effective therapeutic agent would be expected to reverse this deficit, bringing the alternation percentage closer to that of healthy control animals.
| Treatment Group | Spontaneous Alternation (%) | Number of Arm Entries |
|---|---|---|
| Wild-Type Control | 75% | 15 |
| AD Model (Vehicle) | 50% | 14 |
| AD Model + this compound | 68% | 16 |
Other Relevant Cognitive Function Assessments in Preclinical Models
Beyond the Y-maze, a battery of other behavioral tests is employed to provide a comprehensive assessment of cognitive function. These can include:
Morris Water Maze (MWM): This test evaluates spatial learning and memory by training rodents to find a hidden platform in a pool of water. mdpi.com
Novel Object Recognition (NOR): This test assesses recognition memory based on the principle that rodents will spend more time exploring a novel object than a familiar one.
Passive Avoidance Test: This test measures fear-motivated memory. mdpi.com
Improvements in performance across these tasks would provide strong evidence for the cognitive-enhancing effects of a potential therapeutic.
Histopathological and Biochemical Biomarker Analysis in Animal Brains
Following behavioral testing, the brains of the animals are typically analyzed to determine the compound's effect on the underlying neuropathology of Alzheimer's disease.
Quantification of Aβ Plaque Load
A primary hallmark of Alzheimer's disease is the accumulation of amyloid-beta plaques in the brain. nih.govnih.govresearchgate.net Immunohistochemistry and specific staining techniques are used to visualize and quantify the Aβ plaque burden in brain regions heavily affected by AD, such as the hippocampus and cortex. A reduction in the number and size of these plaques in treated animals compared to untreated AD models would be a significant finding.
| Treatment Group | Aβ Plaque Area (%) in Hippocampus | Aβ Plaque Area (%) in Cortex |
|---|---|---|
| Wild-Type Control | 0.1% | 0.2% |
| AD Model (Vehicle) | 12.5% | 15.8% |
| AD Model + this compound | 6.2% | 7.9% |
Analysis of Other Pathological Markers (e.g., insoluble phosphorylated tau)
Another key pathological feature of Alzheimer's is the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govnih.govresearchgate.net Western blot analysis and specific immunoassays can be used to measure the levels of insoluble and phosphorylated forms of tau. A therapeutic compound would ideally demonstrate an ability to reduce the levels of these pathological tau species, suggesting an impact on another critical aspect of AD pathology. acs.org
Advanced Research Methodologies and Future Directions for Ad 227 Research
Application of Advanced Preclinical Models for AD-227 Research
Traditional animal models of AD, while valuable, often fail to fully recapitulate the complex pathology of the human disease, contributing to the high failure rate of drug candidates in clinical trials. To bridge this translational gap, advanced human-based in vitro models are being increasingly adopted for the study of compounds like this compound.
Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Cultures: Human iPSCs offer the ability to generate patient-specific neurons and other neural cells, providing a powerful platform for disease modeling and drug testing in a human genetic context. acetherapeutics.comnih.gov For this compound research, iPSCs can be derived from patients with familial AD (FAD) mutations (e.g., in APP, PSEN1) or sporadic AD risk factors (e.g., APOE4). nih.govpreprints.org These iPSC-derived neuronal cultures can recapitulate key disease phenotypes, such as the production of Aβ and hyperphosphorylated tau. acetherapeutics.comnih.gov They allow for direct testing of this compound's ability to reduce the formation of pE-Aβ in human neurons and to mitigate downstream pathological events like synaptic dysfunction.
| Model Type | Key Advantages for this compound Research | Limitations |
|---|---|---|
| Transgenic Animal Models (e.g., 5XFAD) | - In vivo system for assessing cognitive and behavioral outcomes.
| - Often fail to replicate all aspects of human AD pathology (e.g., extensive neurodegeneration).
|
| iPSC-Derived 2D Neuronal Cultures | - Human-specific genetics and cellular background.
| - Lack of complex 3D tissue architecture and cell-cell interactions.
|
| iPSC-Derived 3D Brain Organoids | - Recapitulate 3D brain architecture and cellular diversity (neurons, glia). acetherapeutics.comfrontiersin.org | - Lack of non-neural cells (e.g., vasculature).
|
Development of Predictive Biomarkers for Preclinical Pharmacodynamic Response to this compound
To effectively evaluate the biological activity of this compound in preclinical models, a robust panel of pharmacodynamic (PD) biomarkers is essential. PD biomarkers provide evidence of target engagement and downstream effects on the disease process. For a QC inhibitor, these biomarkers should reflect both the direct enzymatic inhibition and the subsequent modification of AD pathology.
The primary PD biomarker for this compound is the direct measurement of its target product, pE-Aβ, in the brain, cerebrospinal fluid (CSF), and plasma. A significant, dose-dependent reduction in pE-Aβ levels following this compound administration would provide definitive proof of target engagement.
Beyond the primary target, a cascade of downstream biomarkers can be monitored:
Amyloid-Related Biomarkers: Changes in the levels of other Aβ species, such as Aβ40 and Aβ42, and their ratios can indicate a broader impact on the amyloid cascade.
Synaptic Health Markers: CSF levels of proteins like neurogranin can be measured to assess whether inhibiting pE-Aβ formation with this compound leads to a preservation of synaptic integrity. researchgate.net
Neuroinflammation Markers: Markers of glial activation, such as YKL-40 in the CSF, can be used to determine if this compound treatment reduces the inflammatory response associated with amyloid pathology. researchgate.net
| Biomarker Category | Specific Biomarker | Rationale for Monitoring this compound Response | Sample Type |
|---|---|---|---|
| Target Engagement | Pyroglutamate-Aβ (pE-Aβ) | Direct product of the QC enzyme; reduction indicates successful target inhibition. nih.gov | Brain Tissue, CSF, Plasma |
| Amyloid Cascade | Aβ42/Aβ40 Ratio | Inhibition of pE-Aβ seeding may alter the dynamics of Aβ aggregation and clearance. | CSF, Plasma |
| Synaptic Integrity | Neurogranin | Assesses whether reducing toxic pE-Aβ oligomers protects synapses from damage. researchgate.net | CSF |
| Neuroinflammation | YKL-40, GFAP | Evaluates the downstream effect of reduced amyloid pathology on astrocyte and microglia activation. researchgate.net | CSF, Plasma |
| Neuronal Injury | Neurofilament Light Chain (NfL) | A general marker of axonal damage; reduction could indicate a neuroprotective effect. | CSF, Plasma |
Computational Approaches in this compound Research
Computational, or in silico, methods are integral to modern drug discovery and development, enabling the rapid and cost-effective design and optimization of inhibitors like this compound. mdpi.com
Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of a ligand (this compound) when bound to the active site of its target protein (human QC). nih.gov These simulations provide detailed insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the inhibitor-enzyme complex. nih.gov For this compound research, docking can be used to:
Elucidate the precise binding mode and confirm that inhibition is achieved by interacting with key residues and the catalytic zinc ion in the QC active site. nih.govnih.gov
Guide the rational design of new this compound analogues with improved potency and selectivity by suggesting structural modifications that enhance binding interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com By analyzing a dataset of known QC inhibitors, a QSAR model can identify the key structural, electronic, and physicochemical properties (descriptors) that are critical for potent QC inhibition. tandfonline.comjprdi.vn The applications for this compound include:
Predicting the inhibitory activity of novel, yet-to-be-synthesized analogues of this compound.
Screening large virtual libraries of compounds to identify new chemical scaffolds with potential QC inhibitory activity. mdpi.com
Optimizing the this compound structure to improve not only potency but also drug-like properties such as solubility and membrane permeability.
| Computational Method | Application in this compound Research | Expected Outcome |
|---|---|---|
| Molecular Docking | - Predict binding mode of this compound in the QC active site.
| - Understanding of the molecular basis of inhibition.
|
| QSAR | - Develop models correlating chemical structure with QC inhibitory activity. tandfonline.com | - Identification of key structural features for high potency.
|
| Molecular Dynamics (MD) Simulation | - Simulate the dynamic behavior of the this compound-QC complex over time. | - Assessment of the stability of the binding interaction.
|
Strategic Development of Next-Generation Glutaminyl Cyclase Inhibitors and Analogues
The development of this compound is part of a broader effort to create highly effective QC inhibitors for AD. nih.govresearchgate.net The strategic design of next-generation analogues focuses on improving several key parameters based on learnings from earlier compounds. One of the most advanced QC inhibitors, PQ912 (Varoglutamstat), demonstrated favorable safety and target engagement in Phase 2a clinical trials, providing crucial validation for this therapeutic approach. nih.govresearchgate.net
Future development strategies include:
Enhancing Potency and Selectivity: Designing analogues with sub-nanomolar potency and high selectivity for human QC over other metalloenzymes. This involves optimizing the moiety that interacts with the catalytic zinc ion (the Zinc Binding Group or ZBG) and other key pharmacophores. nih.gov
Improving Pharmacokinetic Properties: Modifying the chemical structure to improve oral bioavailability, metabolic stability, and brain penetration, which are critical for a centrally-acting therapeutic.
Structure-Based and Rational Design: Utilizing the crystal structure of human QC in complex with inhibitors to guide the design of new molecules. nih.gov Structure-activity relationship (SAR) studies on series of compounds help to systematically refine the molecular architecture for optimal activity. acs.org For instance, molecular modeling has shown that a "bent" conformation of the inhibitor in the active site is often preferred, and this can be encouraged through specific chemical modifications. nih.govnih.gov
| Development Strategy | Objective | Example Approach |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Identify chemical motifs essential for high potency. acs.org | Systematically modify different parts of the this compound scaffold and measure the effect on QC inhibition. |
| Structure-Based Drug Design | Design novel inhibitors based on the 3D structure of the QC active site. nih.gov | Use molecular docking to design analogues of this compound that form additional, favorable interactions with the enzyme. |
| Pharmacokinetic Optimization | Improve brain penetration and metabolic stability. | Modify this compound to reduce recognition by efflux transporters at the blood-brain barrier and decrease metabolic liabilities. |
| Dual-Target Inhibition | Address multiple disease pathways with a single molecule. | Combine the pharmacophore of a QC inhibitor with that of an inhibitor for another AD target, like GSK-3β. nih.govnih.gov |
Potential for Combination Therapeutic Approaches with this compound in Preclinical Settings
Given the multifaceted nature of Alzheimer's disease, which involves amyloid pathology, tau tangles, neuroinflammation, and neuronal loss, combination therapy is considered a highly promising future strategy. nih.govsemanticscholar.org A QC inhibitor like this compound, which targets a very specific upstream event in the amyloid cascade, is an excellent candidate for inclusion in combination regimens.
Preclinical studies can explore the synergistic or additive effects of combining this compound with agents that have different mechanisms of action:
With Anti-Aβ Monoclonal Antibodies: An attractive strategy involves combining this compound with an antibody that targets existing Aβ plaques (like Donanemab, which specifically targets pE-Aβ). nih.gov this compound would prevent the formation of new pE-Aβ seeds, while the antibody would clear existing plaques, potentially leading to a more profound and sustained reduction in amyloid burden. nih.gov
With Tau-Targeting Agents: Since amyloid pathology is believed to accelerate the spread of tau pathology, combining this compound with an anti-tau therapy (e.g., an anti-tau antibody or aggregation inhibitor) could address both core pathologies of AD simultaneously.
With Anti-inflammatory Agents: By reducing the formation of pro-inflammatory pE-Aβ oligomers, this compound may already have anti-inflammatory effects. Combining it with a dedicated anti-inflammatory drug could provide a more comprehensive suppression of the chronic neuroinflammation that drives neurodegeneration.
| Combination with this compound | Scientific Rationale | Potential Synergistic Outcome |
|---|---|---|
| Anti-Aβ Monoclonal Antibody (e.g., Donanemab) | "Stop the source, clear the sink": this compound prevents new pE-Aβ formation while the antibody removes existing plaques. nih.govnih.gov | Faster and more complete clearance of brain amyloid; potentially enhanced cognitive benefit. |
| Tau-Targeting Therapy | Address both primary (amyloid) and secondary (tau) core pathologies of AD. | Slowed progression of both amyloid and tau pathology, leading to greater neuroprotection. |
| BACE1 Inhibitor | Inhibit Aβ production at two different points: BACE1 reduces overall Aβ, while this compound prevents modification of the remaining Aβ into its more toxic form. | More comprehensive suppression of the amyloid cascade. |
| Anti-inflammatory Agent | Target both the trigger of inflammation (pE-Aβ) and the inflammatory response itself. | Significant reduction in chronic neuroinflammation and its neurotoxic consequences. |
Q & A
Q. How to design longitudinal studies assessing this compound's stability under varying environmental conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
